molecular formula C17H16N4O3 B287596 methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No. B287596
M. Wt: 324.33 g/mol
InChI Key: RZYOZPNKPDEZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate, also known as MMPP, is a synthetic compound with potential therapeutic applications. MMPP is a pyrazole-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic applications in various scientific research studies. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been reported to have anti-inflammatory, anti-tumor, and anti-fibrotic effects. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is not fully understood. However, scientific research studies have suggested that methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate may act by inhibiting the activity of specific enzymes and signaling pathways. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has also been reported to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been reported to have various biochemical and physiological effects. Scientific research studies have suggested that methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate may reduce the production of inflammatory mediators, such as prostaglandins and cytokines. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has also been reported to inhibit the proliferation and migration of cancer cells. In addition, methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been reported to reduce the accumulation of collagen in fibrotic tissues.

Advantages and Limitations for Lab Experiments

Methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has several advantages for lab experiments. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a synthetic compound that can be easily synthesized using a multi-step process. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is also stable and can be stored for extended periods of time. However, methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has some limitations for lab experiments. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a relatively new compound that has not been extensively studied. methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is also expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. One future direction is to further investigate the mechanism of action of methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. Another future direction is to study the potential use of methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, future research can investigate the potential use of methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in the treatment of other diseases, such as cancer and fibrosis.

Synthesis Methods

The synthesis of methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves a multi-step process that has been reported in scientific literature. The first step involves the synthesis of 3-methylphenol, which is then converted to 3-methylphenol acetate. The second step involves the synthesis of 4-chloro-6-(3-methylphenoxy)pyrimidine, which is then converted to 6-(3-methylphenoxy)-4-pyrimidinamine. The third step involves the synthesis of 5-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to methyl 5-methyl-1H-pyrazole-4-carboxylate. The final step involves the coupling of methyl 5-methyl-1H-pyrazole-4-carboxylate with 6-(3-methylphenoxy)-4-pyrimidinamine to form methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate.

properties

Product Name

methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

methyl 5-methyl-1-[6-(3-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C17H16N4O3/c1-11-5-4-6-13(7-11)24-16-8-15(18-10-19-16)21-12(2)14(9-20-21)17(22)23-3/h4-10H,1-3H3

InChI Key

RZYOZPNKPDEZNG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC=NC(=C2)N3C(=C(C=N3)C(=O)OC)C

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=NC(=C2)N3C(=C(C=N3)C(=O)OC)C

Origin of Product

United States

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